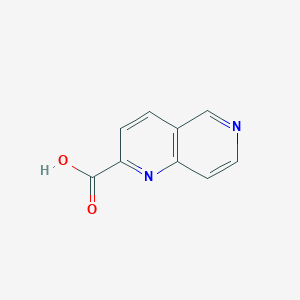

1,6-Naphthyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZMWXQJCJUCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352879 | |

| Record name | 1,6-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197507-59-8 | |

| Record name | 1,6-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1,6-Naphthyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Naphthyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, nitrogen-containing scaffold makes it a valuable building block, or pharmacophore, in the design of biologically active molecules. Derivatives of the 1,6-naphthyridine core have demonstrated a wide range of therapeutic potential, including roles as kinase inhibitors for oncology and as agents targeting neurodegenerative and infectious diseases. This document provides a comprehensive overview of the core chemical properties of this compound, including its physical and spectroscopic data, a detailed experimental protocol for its synthesis via nitrile hydrolysis, and its role in inhibiting key cellular signaling pathways.

Core Chemical and Physical Properties

This compound (CAS 197507-59-8) is typically a light brown solid at room temperature.[1][2] Its stability and reactivity make it a versatile intermediate in various synthetic pathways.[1] Key quantitative properties are summarized in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₂ | [1][2] |

| Molecular Weight | 174.16 g/mol | [1][2] |

| Appearance | Light brown solid | [1][2] |

| Melting Point | 290°C (with decomposition) | [3][4] |

| pKa (Predicted) | 3.77 ± 0.30 | [2] |

| Boiling Point (Predicted) | 385.8 ± 27.0 °C | [2] |

| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [2] |

| InChI Key | OZZMWXQJCJUCEJ-UHFFFAOYSA-N | [3] |

| CAS Number | 197507-59-8 | [1][3] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Expected Characteristics |

| ¹H NMR | - Aromatic protons on the naphthyridine ring are expected in the δ 7.5-9.5 ppm range. - The carboxylic acid proton (-COOH) would appear as a broad singlet, typically downfield (> δ 10 ppm). |

| ¹³C NMR | - Aromatic carbons are expected in the δ 120-155 ppm range. - The carbonyl carbon (-C OOH) is highly deshielded, appearing in the δ 160-180 ppm region. |

| Infrared (IR) | - A broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹. - A strong C=O (carbonyl) stretch is expected around 1700-1730 cm⁻¹. - C=N and C=C stretches from the aromatic rings are expected in the 1450-1630 cm⁻¹ region. |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z = 174. - A common fragmentation pattern is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z = 129. |

Synthesis and Experimental Protocols

A primary route to this compound is the hydrolysis of its corresponding nitrile precursor, 2-cyano-1,6-naphthyridine. This transformation can be achieved under acidic or basic conditions, which cleave the carbon-nitrogen triple bond. The following protocol details a standard acid-catalyzed hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Cyano-1,6-naphthyridine

Objective: To synthesize this compound from 2-cyano-1,6-naphthyridine.

Materials:

-

2-Cyano-1,6-naphthyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

pH paper or meter

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-cyano-1,6-naphthyridine in a 1:1 mixture of deionized water and concentrated hydrochloric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110°C) using a heating mantle.

-

Monitoring: Allow the reaction to proceed under reflux for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting nitrile.

-

Cooling and Neutralization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.

-

Precipitation: Carefully neutralize the reaction mixture by the slow addition of an aqueous NaOH solution until the pH is approximately 3-4. The carboxylic acid is often least soluble near its pKa.

-

Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified this compound product under vacuum to a constant weight.

The workflow for this synthetic transformation is illustrated in the diagram below.

Biological Activity and Signaling Pathways

The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with biological targets.[5] Notably, derivatives of this core have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.

Aberrant FGFR4 signaling, driven by its ligand FGF19, is an oncogenic driver in certain cancers, particularly hepatocellular carcinoma.[6] The binding of FGF19 to FGFR4 induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like FRS2. This event triggers downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and inhibit apoptosis.[7][8]

1,6-Naphthyridine-based inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and blocking the initiation of these downstream oncogenic signals.

The diagram below illustrates the FGFR4 signaling pathway and the mechanism of its inhibition.

Conclusion

This compound is a foundational molecule for the development of advanced materials and novel therapeutics. Its well-defined chemical properties, combined with the proven biological relevance of its derivatives, ensure its continued importance in research and development. This guide provides core data and protocols to support scientists in leveraging this versatile compound for their specific applications, from synthetic chemistry to targeted drug design.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. fishersci.at [fishersci.at]

- 4. 197507-59-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Page loading... [wap.guidechem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of 1,6-Naphthyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Naphthyridine-2-carboxylic acid is a heterocyclic compound featuring a naphthyridine core, a privileged scaffold in medicinal chemistry.[1] This versatile molecule serves as a crucial building block in the synthesis of various biologically active compounds, with applications in the development of novel anti-cancer and anti-inflammatory therapies.[1] Its unique structure also makes it a valuable intermediate in the agrochemical industry for creating effective crop protection agents.[1] A thorough understanding of its physical properties is essential for its application in synthesis, formulation, and analytical method development. This guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 197507-59-8 | [1][2] |

| Molecular Formula | C₉H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 174.16 g/mol | [1][2] |

| Monoisotopic Mass | 174.04292 Da | [3] |

| Melting Point | 290°C (with decomposition) | [2] |

| Appearance | Light brown solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Predicted XlogP | 1.0 | [3] |

| SMILES | C1=CC(=NC2=C1C=NC=C2)C(=O)O | [3] |

| InChI | InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13) | [3] |

| InChIKey | OZZMWXQJCJUCEJ-UHFFFAOYSA-N | [3] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are generalized protocols and may require optimization based on available instrumentation and sample characteristics.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[2] Pure compounds typically exhibit a sharp melting range.[2]

Methodology: Capillary Method

-

Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.

-

Apparatus Setup: Place the prepared capillary tube into the heating block of a melting point apparatus.

-

Measurement:

-

For an unknown compound, a preliminary rapid heating (~10°C/min) can be performed to determine an approximate melting range.

-

For a more precise measurement, heat the sample at a slower rate (1-2°C/min) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂. Given that the compound decomposes at 290°C, observation of charring or darkening should also be noted.[2]

Solubility Determination

Solubility data is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology: Qualitative and Semi-Quantitative Analysis

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO)).

-

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely.

-

-

Acid/Base Solubility: Due to the carboxylic acid and basic nitrogen atoms, solubility in aqueous acid and base should be tested.

-

If insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH, and 5% aqueous NaHCO₃.

-

Solubility in 5% NaHCO₃ is a strong indicator of a carboxylic acid.

-

-

Classification: Record the compound as "very soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.

pKa Determination

The acid dissociation constant (pKa) quantifies the strength of the acidic carboxylic proton and the protonated basicity of the naphthyridine nitrogens.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration in deionized water or a suitable co-solvent if water solubility is low. Ensure the ionic strength of the solution is kept constant, for example, with 0.01M KCl.

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa value can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.

-

Spectral Analysis

NMR spectroscopy provides detailed information about the molecular structure, including the number and types of protons and carbons.[4]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for low solubility in CDCl₃). Add a small amount of a reference standard like tetramethylsilane (TMS).

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum.

-

Expected Signals: Aromatic protons on the naphthyridine ring are expected in the δ 7.0-9.5 ppm region. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet far downfield, typically above δ 12 ppm.[4] The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

-

¹³C NMR Acquisition:

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]

Methodology:

-

Sample Preparation: Prepare the solid sample, typically as a KBr pellet. Mix 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the 4000-400 cm⁻¹ range.

-

-

Expected Absorption Bands:

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[6][7]

-

C=O Stretch: A strong, sharp absorption band is expected between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[7]

-

C-O Stretch: An absorption band for the C-O single bond is expected in the 1210-1320 cm⁻¹ region.[8]

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[3]

Methodology:

-

Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. A soft ionization technique such as Electrospray Ionization (ESI) is suitable for this polar molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Data Interpretation:

-

Molecular Ion Peak: The peak corresponding to the intact molecule after ionization will confirm the molecular weight. For this compound (MW = 174.16), the [M+H]⁺ ion would be observed at m/z ≈ 175.05, and the [M-H]⁻ ion would be observed at m/z ≈ 173.04.[3]

-

Fragmentation Pattern: Analysis of fragment ions can provide further structural information.

-

Mandatory Visualization

The synthesis of the 1,6-naphthyridine core often involves a cyclization reaction, such as the Friedländer annulation, which condenses an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an active methylene group.[9][10] The diagram below illustrates a generalized workflow for such a synthesis.

Caption: A general workflow for the synthesis and analysis of 1,6-naphthyridine derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 197507-59-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,6-Naphthyridine-2-carboxylic acid (CAS: 197507-59-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Naphthyridine-2-carboxylic acid is a heterocyclic compound featuring a naphthyridine core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. The unique structural and electronic properties of the 1,6-naphthyridine ring system make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their roles as kinase inhibitors in oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 197507-59-8 | [1][2] |

| Molecular Formula | C₉H₆N₂O₂ | [1][2] |

| Molecular Weight | 174.16 g/mol | [1][2] |

| Appearance | Light brown solid | [3] |

| Melting Point | 290 °C | [2] |

| Boiling Point | 385.8 °C (Predicted) | [2] |

| Purity | ≥ 95% (NMR) | [3] |

| Storage Conditions | 0-8°C | [3] |

Synthesis and Experimental Protocols

One common approach involves the cyclization of appropriately functionalized 4-aminopyridine derivatives. For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved from a preformed 4-aminopyridine bearing a carbon functional group (such as an aldehyde, nitrile, or ester) at the C3 position. Condensation of such precursors with reagents like malonamides or malonates can lead to the formation of the second ring.[4]

A generalized workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of 1,6-naphthyridine derivatives.

Note: The final hydrolysis step would be necessary to convert a nitrile or ester functional group at the 2-position to the desired carboxylic acid. The specific reaction conditions (catalyst, solvent, temperature) would need to be optimized for each specific substrate.

Spectral Data

Detailed experimental 1H NMR, 13C NMR, and mass spectrometry data for this compound are not widely available. However, based on the structure and data for related compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: Aromatic protons on the naphthyridine core would be expected to appear in the downfield region (typically δ 7.0-9.5 ppm). The carboxylic acid proton would likely be a broad singlet at a very downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected in the range of 165-185 ppm.[5][6] The aromatic carbons of the naphthyridine ring would appear between approximately 110 and 160 ppm.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (174.16 g/mol ).

Biological Activity and Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] this compound serves as a key intermediate in the synthesis of potent kinase inhibitors targeting signaling pathways implicated in cancer progression.

FGFR4 Inhibition

Derivatives of 1,6-naphthyridine-2-one have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[7][8] Aberrant FGFR4 signaling is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[7] These inhibitors are designed to target the FGFR4 kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Table 2: Biological Activity of 1,6-Naphthyridine Derivatives as FGFR4 Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| A34 | FGFR4 | Not specified | Hep-3B | [7] |

| 19g | FGFR4 | Not specified | HCT116 | [8] |

The FGFR4 signaling pathway, upon activation by its ligand FGF19, triggers downstream cascades including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[9][10]

Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.

c-Met Inhibition

The 1,6-naphthyridine core has also been utilized to develop inhibitors of the c-Met kinase.[11] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in the development and metastasis of various cancers.[12][13]

Table 3: Biological Activity of 1,6-Naphthyridine Derivatives as c-Met Inhibitors

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| 2t | c-Met | 2.6 | BaF3-TPR-Met | [14] |

| 26b | c-Met | Not specified | HeLa, A549 | [11] |

| 26c | c-Met | Not specified | HeLa, A549 | [11] |

| 4r | c-Met | Not specified | U-87MG | [15] |

The c-Met signaling pathway activates several downstream cascades, including the RAS-MAPK, PI3K-AKT, and STAT pathways, leading to enhanced tumor growth and metastasis.[16]

Caption: Inhibition of the c-Met signaling pathway by 1,6-naphthyridine derivatives.

CDK8/19 Inhibition

Derivatives of 1,6-naphthyridine have also been investigated as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[17][18] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. Overexpression of CDK8 has been linked to several cancers, including colorectal cancer.

Table 4: Biological Activity of 1,6-Naphthyridine Derivatives as CDK8/19 Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| 4 | CDK8 | Not specified | HEK293 7dF3 | [18] |

| 51 | CDK8/19 | Not specified | SW620 | [18] |

CDK8 and CDK19 are involved in the regulation of multiple transcription pathways, including Wnt/β-catenin signaling. Inhibition of these kinases can lead to the suppression of oncogenic gene expression.

Caption: Inhibition of CDK8/19-mediated transcription by 1,6-naphthyridine derivatives.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of novel therapeutics, particularly in the field of oncology. Its derivatives have demonstrated potent inhibitory activity against key kinases such as FGFR4, c-Met, and CDK8/19, which are implicated in various cancer types. Further exploration of the synthetic routes to this core structure and the development of new derivatives are promising avenues for future drug discovery efforts. This technical guide provides a foundational understanding of the chemical and biological properties of this compound to aid researchers in this endeavor.

References

- 1. CAS RN 197507-59-8 | Fisher Scientific [fishersci.at]

- 2. This compound | 197507-59-8 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]

- 11. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. c-MET [abbviescience.com]

- 17. US11261184B2 - [1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

The Biological Versatility of 1,6-Naphthyridine-2-carboxylic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the biological activities of 1,6-naphthyridine-2-carboxylic acid and its related compounds, with a focus on their anticancer, antiviral, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates for cancer therapy, primarily through their action as potent and selective enzyme inhibitors. Key targets include Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinases 8 and 19 (CDK8/19).

FGFR4 Inhibition in Colorectal and Hepatocellular Carcinoma

Aberrant FGFR4 signaling is a known driver in the progression of several cancers, including colorectal cancer and hepatocellular carcinoma (HCC).[1] A novel series of 1,6-naphthyridine-2-one derivatives have been developed as selective inhibitors of FGFR4 kinase.[1] Notably, the compound designated as 19g has demonstrated significant cytotoxic effects against various colorectal cancer cell lines and induced substantial tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity.[1] This compound effectively disrupts the phosphorylation of FGFR4 and its downstream signaling proteins.[1]

FGFR4 Signaling Pathway

The diagram below illustrates the FGFR4 signaling cascade and the point of intervention by 1,6-naphthyridine-2-one derivatives.

Caption: FGFR4 signaling pathway and inhibition by 1,6-naphthyridine derivatives.

Quantitative Data: Anticancer Activity of 1,6-Naphthyridine Derivatives

| Compound ID | Target/Cell Line | Activity Type | Value | Reference |

| 19g | HCT116 (Colon) | Cytotoxicity | Significant | [1] |

| A34 | FGFR4 | IC50 | Potent | [1] |

| Compound 12 | HBL-100 (Breast) | IC50 | 1.37 µM | [2] |

| Compound 17 | KB (Oral) | IC50 | 3.7 µM | [2] |

| Compound 22 | SW-620 (Colon) | IC50 | 3.0 µM | [2] |

| Compound 14 | HeLa (Cervical) | IC50 | 2.6 µM | [2][3] |

| HL-60 (Leukemia) | IC50 | 1.5 µM | [2][3] | |

| PC-3 (Prostate) | IC50 | 2.7 µM | [2][3] | |

| Compound 15 | HeLa (Cervical) | IC50 | 2.3 µM | [2][3] |

| HL-60 (Leukemia) | IC50 | 0.8 µM | [2][3] | |

| Compound 16 | HeLa (Cervical) | IC50 | 0.7 µM | [2][3] |

| HL-60 (Leukemia) | IC50 | 0.1 µM | [2][3] | |

| PC-3 (Prostate) | IC50 | 5.1 µM | [2][3] | |

| 2-methyl derivative | Colon 38 (in vivo) | Curative Dose | 3.9 mg/kg | [4] |

| 2-(3,4-dimethoxyphenyl) derivative | Colon 38 (in vivo) | Curative Dose | 3.9 mg/kg | [4] |

CDK8/19 Inhibition

The Mediator complex-associated kinases CDK8 and its paralog CDK19 are crucial regulators of transcription and have been identified as oncogenes in various cancers, including those of the colon and stomach. 2,8-disubstituted-1,6-naphthyridines have been developed as potent and selective dual inhibitors of CDK8/19. One such inhibitor, compound 51 , has demonstrated sustained inhibition of STAT1SER727 phosphorylation, a biomarker of CDK8 inhibition, in a colorectal carcinoma xenograft model.

CDK8 Signaling Pathways

The following diagram depicts the central role of CDK8 in regulating multiple oncogenic signaling pathways.

Caption: Role of CDK8 in multiple signaling pathways and its inhibition.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of investigation for 1,6-naphthyridine derivatives has been in the development of antiviral agents, particularly against HIV-1. The viral enzyme integrase, essential for the replication of HIV-1, is a key therapeutic target.

The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide scaffold has proven to be a potent pharmacophore for the inhibition of HIV-1 integrase. A prominent example is the compound L-870,810 , which selectively inhibits the strand transfer step of the integration process.

Quantitative Data: HIV-1 Integrase Inhibition

| Compound ID | Target | Activity Type | Value | Reference |

| L-870,810 | HIV-1 Integrase | IC50 (Strand Transfer) | 10 nM | [5] |

| HIV-1 infected cells | CIC95 | 0.39 µM | [5] |

Antimicrobial Activity

While much of the research on the antimicrobial properties of naphthyridines has focused on the 1,8-isomer, derivatives of the 1,6-naphthyridine scaffold also exhibit notable activity against a range of bacterial and fungal pathogens. The primary mechanism of action for many antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Quantitative Data: Antimicrobial Activity

| Compound ID | Microorganism | Activity Type | Value (µg/mL) | Reference |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | MIC | ≥ 1024 | [6] |

| S. aureus 10 | MIC | ≥ 1024 | [6] | |

| P. aeruginosa 24 | MIC | ≥ 1024 | [6] | |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli 06 | MIC | ≥ 1024 | [6] |

| S. aureus 10 | MIC | ≥ 1024 | [6] | |

| P. aeruginosa 24 | MIC | ≥ 1024 | [6] | |

| Compound 6e | S. aureus | Antibacterial | Good | [7] |

| Compound 6c | C. albicans | Antifungal | High | [7] |

| Compound 6e | C. albicans | Antifungal | High | [7] |

Note: The table includes data for 1,8-naphthyridine derivatives to provide a comparative context for antimicrobial activity within the broader naphthyridine class.

Synthesis Workflow

The synthesis of 1,6-naphthyridin-2(1H)-ones can be broadly categorized into two main approaches: construction from a preformed pyridine ring or from a preformed pyridone ring.

Caption: General synthetic workflows for 1,6-naphthyridin-2(1H)-ones.

Experimental Protocols

This section provides an overview of key experimental methodologies for assessing the biological activity of this compound derivatives.

In Vitro FGFR4 Kinase Assay (ADP-Glo™)

This assay quantifies the kinase activity of FGFR4 by measuring the amount of ADP produced in the phosphorylation reaction.

-

Materials : Recombinant human FGFR4, kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT), substrate (e.g., poly(E,Y)4:1), ATP, test compounds, and ADP-Glo™ Kinase Assay reagents.

-

Procedure :

-

Add serial dilutions of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add a solution containing the FGFR4 enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for FGFR4.

-

Incubate at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Materials : Human cancer cell lines, complete cell culture medium, 96-well plates, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).

-

Procedure :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Materials : HIV-1 integrase assay kit (e.g., XpressBio), which typically includes streptavidin-coated plates, biotin-labeled donor substrate DNA, target substrate DNA, recombinant HIV-1 integrase, and detection reagents.

-

Procedure :

-

Coat streptavidin-coated 96-well plates with the biotin-labeled donor substrate DNA.

-

Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Add the test compounds at various concentrations and incubate.

-

Add the target substrate DNA to initiate the strand transfer reaction.

-

Detect the integrated product using a specific antibody (e.g., HRP-labeled) that recognizes a modification on the target DNA.

-

Add a substrate for the detection enzyme and measure the resulting signal (e.g., absorbance).

-

-

Data Analysis : Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Materials : 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), microbial inoculums standardized to a specific density (e.g., 0.5 McFarland), and test compounds.

-

Procedure :

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents warrants further investigation and development. This technical guide provides a foundational resource for researchers, summarizing key data, outlining essential experimental protocols, and visualizing the complex biological pathways involved, thereby facilitating future research and drug discovery efforts in this important area of medicinal chemistry.

References

- 1. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,6-Naphthyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,6-naphthyridine-2-carboxylic acid. Due to the limited availability of a complete, experimentally verified public dataset for this specific molecule, this guide utilizes spectroscopic data from the parent 1,6-naphthyridine scaffold and established principles for the carboxylic acid functional group to provide a robust analytical framework. This document is intended to serve as a valuable resource for the structural elucidation and characterization of 1,6-naphthyridine derivatives and other related N-heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. Data for the core naphthyridine ring system is based on experimentally determined values for the unsubstituted 1,6-naphthyridine. The contributions of the 2-carboxylic acid group are based on established spectroscopic ranges for aromatic carboxylic acids.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | H-3 | 7.8 - 8.2 | Doublet |

| ¹H | H-4 | 8.3 - 8.7 | Doublet |

| ¹H | H-5 | 9.2 - 9.5 | Singlet or narrow multiplet |

| ¹H | H-7 | 8.8 - 9.1 | Doublet |

| ¹H | H-8 | 7.9 - 8.3 | Doublet |

| ¹H | -COOH | 12.0 - 14.0 | Broad singlet, exchangeable with D₂O |

| ¹³C | C-2 | 150 - 155 | |

| ¹³C | C-3 | 122 - 126 | |

| ¹³C | C-4 | 138 - 142 | |

| ¹³C | C-4a | 135 - 139 | |

| ¹³C | C-5 | 152 - 156 | |

| ¹³C | C-7 | 148 - 152 | |

| ¹³C | C-8 | 120 - 124 | |

| ¹³C | C-8a | 125 - 129 | |

| ¹³C | -COOH | 165 - 175 |

Note: Expected chemical shifts are estimates and can be influenced by solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium, Sharp |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 | Strong, Sharp |

| C=N, C=C (Aromatic) | Stretching | 1450 - 1620 | Medium to Strong |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | 900 - 960 | Broad, Medium |

| C-H (Aromatic) | Bending (out-of-plane) | 750 - 900 | Strong |

Table 3: Mass Spectrometry (MS) Data

The following data are predicted values for this compound (C₉H₆N₂O₂; Molecular Weight: 174.16 g/mol ).

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.05020 |

| [M+Na]⁺ | 197.03214 |

| [M-H]⁻ | 173.03564 |

| [M]⁺ | 174.04237 |

Source: Predicted Collision Cross Section (CCS) values from PubChem.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

5 mm NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. DMSO-d₆ is often a suitable choice for carboxylic acids due to its ability to dissolve polar compounds and the positioning of its residual peak.

-

Internal Standard: Add a small amount of TMS (0 ppm reference) to the solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation and Measurement:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum, typically using 16 to 64 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data using appropriate software (Fourier transform, phase correction, and baseline correction).

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the splitting patterns (coupling constants, J) in the ¹H NMR spectrum to determine the connectivity of adjacent protons.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any residual water.

-

Place a small amount of KBr in an agate mortar.

-

Add 1-2 mg of the sample to the mortar.

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Instrumentation and Measurement:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Pay close attention to the broad O-H stretch and the strong C=O stretch characteristic of a carboxylic acid, as well as the C=N/C=C stretching of the naphthyridine ring.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumentation and Measurement:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., ESI voltage, capillary temperature).

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information. For a carboxylic acid, a characteristic loss of 44 Da (CO₂) from the molecular ion may be observed.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel N-heterocyclic compound such as this compound.

The Core Mechanism of Action of 1,6-Naphthyridine-2-carboxylic Acid Derivatives in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold, a privileged heterocyclic structure, has emerged as a versatile framework in medicinal chemistry. While 1,6-Naphthyridine-2-carboxylic acid itself is a key building block, its derivatives are the subject of extensive research, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of these derivatives, focusing on their roles as potent enzyme inhibitors in various therapeutic areas.

Kinase Inhibition: A Dominant Mechanism in Oncology

A primary mechanism of action for many 1,6-naphthyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

MET Kinase Inhibition

Several 1,6-naphthyridinone derivatives have been identified as potent inhibitors of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1][2][3] Overactivation of the MET signaling pathway is implicated in tumor growth, metastasis, and angiogenesis.

Mechanism: 1,6-Naphthyridine-based MET inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the MET kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways. This inhibition leads to the suppression of cancer cell proliferation and survival.

A notable example is a series of 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-ones, which have demonstrated significant MET inhibitory potency.[2]

References

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Evolving Landscape of 1,6-Naphthyridines: A Pharmacological Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Profile of Substituted 1,6-Naphthyridine Compounds.

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted 1,6-naphthyridine compounds, with a focus on their anticancer and kinase inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile heterocyclic core.

Introduction to 1,6-Naphthyridines

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system. The 1,6-naphthyridine isomer, in particular, has garnered significant attention due to its presence in various biologically active natural products and its synthetic tractability, allowing for diverse substitution patterns.[1][2] Chemical modifications at various positions of the 1,6-naphthyridine ring have led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant effects.[1][3]

Anticancer and Kinase Inhibitory Activity

A substantial body of research has focused on the development of substituted 1,6-naphthyridines as potent anticancer agents.[1] These compounds exert their effects through various mechanisms, most notably through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis.

Key Kinase Targets

Substituted 1,6-naphthyridine derivatives have been shown to be effective inhibitors of several important oncogenic kinases, including:

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is implicated in the development of several cancers. Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4 kinase.[4][5]

-

c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is a crucial driver in many human cancers. Several series of 1,6-naphthyridinone derivatives have been designed and synthesized as potent c-Met kinase inhibitors.[6][7]

-

AXL Receptor Tyrosine Kinase: AXL is an attractive target for cancer therapy due to its role in various oncogenic processes.

-

Cyclin-Dependent Kinase 5 (CDK5): While primarily known for its role in neuronal development, aberrant CDK5 activity has been linked to cancer development and progression. Substituted 1,6-naphthyridines have been described as CDK5 inhibitors.[8]

The following table summarizes the inhibitory activity of selected substituted 1,6-naphthyridine compounds against various kinases and cancer cell lines.

| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 22a | Quinazoline-based 1,6-naphthyridinone | MET | 9.0 | U-87 MG (Glioblastoma) | - | [3] |

| 19g | 1,6-naphthyridine-2-one derivative | FGFR4 | - | HCT116 (Colorectal) | - | [4] |

| Compound 16 | C-2 naphthyl, C-7 methyl | - | - | HeLa (Cervical) | 0.7 | [9] |

| Compound 16 | C-2 naphthyl, C-7 methyl | - | - | HL-60 (Leukemia) | 0.1 | [9] |

| Compound 16 | C-2 naphthyl, C-7 methyl | - | - | PC-3 (Prostate) | 5.1 | [9] |

| Compound 15 | C-2 naphthyl, C-6 methyl | - | - | HeLa (Cervical) | 2.3 | [9] |

| Compound 15 | C-2 naphthyl, C-6 methyl | - | - | HL-60 (Leukemia) | 0.8 | [9] |

| Compound 14 | C-2 naphthyl | - | - | HeLa (Cervical) | 2.6 | [9] |

| Compound 14 | C-2 naphthyl | - | - | HL-60 (Leukemia) | 1.5 | [9] |

| 2t | 1H-imidazo[4,5-h][1][10]naphthyridin-2(3H)-one | c-Met | 2600 | BaF3-TPR-Met | - | [6] |

| A34 | 1,6-Naphthyridin-2(1H)-one derivative | FGFR4 | - | Hep-3B (Hepatocellular Carcinoma) | - | [5] |

| 5b | bis(trifluoromethyl)phenyl-quinoline-benzamide-[1][11]-naphthyridine | - | - | MCF-7 (Breast) | 11.25 | [12] |

| 5e | bis(trifluoromethyl)phenyl-quinoline-benzamide-[1][11]-naphthyridine | - | - | MCF-7 (Breast) | 13.45 | [12] |

| Alopecuroide B | Natural 1,6-naphthyridine alkaloid dimer | - | - | RAW 264.7 (Macrophage) | - | [13] |

| Alopecuroide C | Natural 1,6-naphthyridine alkaloid dimer | - | - | RAW 264.7 (Macrophage) | - | [13] |

| Suberitine A | Natural 1,6-naphthyridine alkaloid | - | - | P388 (Leukemia) | 1.8 | [13] |

| Suberitine C | Natural 1,6-naphthyridine alkaloid | - | - | P388 (Leukemia) | 3.5 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the pharmacological profiling of substituted 1,6-naphthyridine compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted 1,6-naphthyridine compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (substituted 1,6-naphthyridines)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and the kinase-specific substrate in the kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: The kinase activity is measured as a luminescent signal. The percent inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.[14]

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo antitumor efficacy of substituted 1,6-naphthyridine compounds.[15]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID mice)

-

Human cancer cell line

-

Sterile PBS or Matrigel

-

Test compound formulation

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.[6][15]

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Width² x Length) / 2.[15]

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by substituted 1,6-naphthyridine compounds and a general workflow for their pharmacological profiling.

Caption: FGFR4 Signaling Pathway Inhibition.

Caption: c-Met Signaling Pathway Inhibition.

Caption: Drug Discovery Workflow.

Conclusion

Substituted 1,6-naphthyridine compounds represent a promising class of therapeutic agents with a wide range of biological activities, particularly in the field of oncology. Their versatility as kinase inhibitors offers a fertile ground for the development of novel targeted therapies. The information presented in this guide, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, is intended to facilitate the ongoing research and development efforts in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 1,6-naphthyridine derivatives will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. benchchem.com [benchchem.com]

The Ascendant Trajectory of 1,6-Naphthyridine-2-carboxylic Acid: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry. At the heart of many biologically active compounds lies 1,6-Naphthyridine-2-carboxylic acid, a versatile building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and burgeoning role in drug discovery, with a particular focus on its applications in oncology and infectious diseases.

Chemical Properties and Synthesis

This compound is a light brown solid with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol .[1] Its unique bicyclic structure, containing two fused pyridine rings, imparts favorable physicochemical properties for drug development. The synthesis of the 1,6-naphthyridine core can be achieved through various strategies, often involving the construction from a preformed pyridine or pyridone ring.[2][3]

A common synthetic approach to obtain 1,6-naphthyridin-2(1H)-ones, which can be precursors to the carboxylic acid, involves the cyclization of substituted pyridines. For instance, 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal and then cyclized with ammonium acetate to form a 1,6-naphthyridine derivative.[4] Hydrolysis of a nitrile group at the 2-position would then yield the desired carboxylic acid.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

FGFR4 Inhibition: Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a known driver in the progression of several cancers, including colorectal and hepatocellular carcinoma.[5][6][7] Several series of 1,6-naphthyridine-2-one derivatives have been developed as potent and selective FGFR4 inhibitors.[5][6][7]

c-Met Kinase Inhibition: The c-Met proto-oncogene is another critical target in cancer therapy. 1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-one derivatives have been identified as a novel class of c-Met kinase inhibitors.[9][10] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds.

The following table summarizes the in vitro activities of selected 1,6-naphthyridine derivatives against cancer-related kinases.

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| 19g | FGFR4 | - | HCT116 | [5][6] |

| A34 | FGFR4 | - | Hep-3B | [7] |

| 8 | c-Met | 9.8 | - | [11] |

| 9g | c-Met | 9.8 | - | [11] |

| 23a | c-Met | 7.1 | - | [11] |

| 2t | c-Met | 2600 | BaF3-TPR-Met | [9] |

Antimicrobial Activity

The 1,6-naphthyridine scaffold is also a key component of compounds with significant antimicrobial properties.[12][13][14][15] Derivatives have shown activity against a range of bacterial and fungal pathogens, including Mycobacterium tuberculosis.[8][16] The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, an essential bacterial enzyme.[15]

The table below presents the minimum inhibitory concentrations (MIC) for selected 1,6-naphthyridine derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-4 | M. tuberculosis | 0.78 - 6.25 | [8] |

| 5, 6, 7, 9, 10, 11, 13 | M. tuberculosis | 12.5 - 15.6 | [8] |

| ANA-12 | M. tuberculosis H37Rv | 6.25 | [16] |

Experimental Protocols

Synthesis of 1,6-Naphthyridin-2(1H)-ones (General Procedure)

A widely employed method for the synthesis of the 1,6-naphthyridin-2(1H)-one scaffold involves a multi-step process starting from a substituted pyridine derivative. The following is a generalized protocol based on literature reports:[4]

-

Enamine Formation: A 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is typically heated, and the progress is monitored by thin-layer chromatography (TLC).

-

Cyclization: The resulting enamine is then treated with ammonium acetate in a suitable solvent, such as methanol. This step facilitates the cyclization to form the 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile.

-

Hydrolysis (for Carboxylic Acid): To obtain the corresponding carboxylic acid, the nitrile group at the 3-position can be hydrolyzed under acidic or basic conditions. For instance, heating the nitrile with a strong acid like hydrochloric acid would yield 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid.

-

Decarboxylation (Optional): If the unsubstituted 1,6-naphthyridin-2(1H)-one is desired, the carboxylic acid can be thermally decarboxylated.

FGFR4 Kinase Assay

The inhibitory activity of compounds against FGFR4 can be assessed using various in vitro kinase assays. A common method involves measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor.

FGFR4 Kinase Assay Workflow.

c-Met Kinase Assay

Similar to the FGFR4 assay, the inhibitory effect on c-Met kinase activity is typically determined by quantifying the enzyme's ability to phosphorylate a substrate.

c-Met Kinase Assay Workflow.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial potency of the synthesized compounds. The broth microdilution method is a standard procedure.

MIC Determination Workflow.

Signaling Pathways

FGFR4 Signaling Pathway Inhibition

1,6-Naphthyridine-based inhibitors block the kinase activity of FGFR4, thereby disrupting downstream signaling cascades that promote cell proliferation and survival in cancer cells.

Inhibition of the FGFR4 Signaling Pathway.

c-Met Signaling Pathway Inhibition

Inhibition of c-Met by 1,6-naphthyridine derivatives prevents its phosphorylation and subsequent activation of downstream pathways involved in cell growth, migration, and invasion.

Inhibition of the c-Met Signaling Pathway.

Conclusion

This compound and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their synthetic accessibility and the tunability of their structure make them an attractive scaffold for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The continued exploration of the chemical space around the 1,6-naphthyridine core is expected to yield new drug candidates with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

The 1,6-Naphthyridine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and rigid conformational framework have made it an attractive core for the design of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic strategies for accessing this important heterocyclic motif. Detailed experimental protocols for seminal synthetic methods are provided, along with a curated collection of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the crucial role of 1,6-naphthyridine derivatives in modulating key signaling pathways implicated in cancer, offering a valuable resource for researchers in drug discovery and development.

Discovery and Historical Perspective

The broader family of naphthyridines, also known as pyridopyridines, consists of ten constitutional isomers, each with a distinct arrangement of the two nitrogen atoms within the fused pyridine ring system. The first naphthyridine derivative was synthesized by Reissert in 1893. However, it was not until 1958 that the synthesis of the parent 1,6-naphthyridine was first reported by the Japanese chemist Nobuo Ikekawa.[1][2] This seminal work laid the foundation for the exploration of the chemical space and biological activities of this particular isomer.

Early synthetic efforts often resulted in modest yields and were limited in scope. A significant advancement came with the adaptation of classical named reactions, such as the Skraup synthesis, to pyridine-based starting materials. Although the direct Skraup reaction of 4-aminopyridine was initially unsuccessful, modifications, such as the use of 4-aminopyridine-N-oxide, eventually provided access to the 1,6-naphthyridine core, albeit in low yields.[3] The development of more versatile and higher-yielding synthetic routes in the subsequent decades has been instrumental in unlocking the full potential of the 1,6-naphthyridine scaffold in various scientific disciplines.

Key Synthetic Strategies

The construction of the 1,6-naphthyridine ring system can be broadly categorized into methods that build the second pyridine ring onto a pre-existing pyridine or pyridone precursor. Several classical and modern synthetic methodologies have been successfully applied to achieve this transformation.

The Skraup-Doebner-von Miller Reaction

One of the earliest approaches to the 1,6-naphthyridine core involved a modification of the Skraup-Doebner-von Miller reaction, which is a classic method for quinoline synthesis. This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. For the synthesis of 1,6-naphthyridine, 4-aminopyridine is used as the aniline equivalent.

-

Starting Materials: 4-aminopyridine, glycerol, sulfuric acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

-

Procedure: A mixture of 4-aminopyridine (1 equivalent), glycerol (3 equivalents), and sodium m-nitrobenzenesulfonate (1.5 equivalents) is carefully added to concentrated sulfuric acid (4 equivalents) with cooling. The reaction mixture is then heated to 140-150 °C for several hours. After cooling, the mixture is poured onto ice and neutralized with a concentrated base (e.g., sodium hydroxide) to a pH of approximately 8-9. The aqueous layer is then extracted with an organic solvent (e.g., chloroform or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford 1,6-naphthyridine.

The Friedländer Annulation